molecular formula C16H17NO5 B2823749 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 484022-71-1

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2823749
CAS No.: 484022-71-1
M. Wt: 303.314
InChI Key: XMAQQXKECYXMLN-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step can involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step might involve the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tetrahydrofuran moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the chromene core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive chromenes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Structurally related to chromenes and known for their anticoagulant properties.

    Flavonoids: Another class of chromene derivatives with diverse biological activities.

    Benzopyrans: Similar core structure with various substitutions.

Uniqueness

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological or chemical properties compared to other chromene derivatives.

Biological Activity

8-Methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H17NO5. Its structure features a chromene core with a methoxy group and a tetrahydrofuran substituent, which may influence its biological interactions.

Biological Activity Overview

Chromene derivatives have been studied for various biological activities, including:

  • Anticancer Activity: Many chromene derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Some compounds in this class have shown potential in reducing inflammation.
  • Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial strains.

Anticancer Activity

Research has highlighted the anticancer potential of chromene derivatives, including this compound. A study indicated that chromone derivatives can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    • A study found that various chromone derivatives exhibited significant cytotoxicity against human leukemia (CEM) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Induction of apoptosis
DoxorubicinMCF-710.38DNA intercalation
  • Mechanistic Studies:
    • Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase cleavage in treated cells .

Antimicrobial Properties

The structural features of chromenes suggest potential antimicrobial activity. While direct evidence for this compound is scarce, related compounds have shown effectiveness against various bacterial strains .

Properties

IUPAC Name

8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAQQXKECYXMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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